molecular formula C27H28N2O4 B11642359 5-(2,4-dimethoxyphenyl)-3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2,4-dimethoxyphenyl)-3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11642359
M. Wt: 444.5 g/mol
InChI Key: UUKTXSKHUSFFPV-ZRDIBKRKSA-N
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Description

5-(2,4-dimethoxyphenyl)-3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.

    Ethenylation: The final step involves the ethenylation of the pyrazole ring with 2,4-dimethoxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of ethyl-substituted pyrazoles.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(2,4-dimethoxyphenyl)-3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple methoxy groups and phenyl rings allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Lacks the ethenyl group, resulting in different chemical properties.

    3-(2,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Lacks the ethenyl group and has a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of the ethenyl group in 5-(2,4-dimethoxyphenyl)-3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole distinguishes it from other similar compounds

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C27H28N2O4/c1-30-22-13-11-19(26(17-22)32-3)10-12-20-16-25(29(28-20)21-8-6-5-7-9-21)24-15-14-23(31-2)18-27(24)33-4/h5-15,17-18,25H,16H2,1-4H3/b12-10+

InChI Key

UUKTXSKHUSFFPV-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=NN(C(C2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=NN(C(C2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4)OC

Origin of Product

United States

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